molecular formula C11H13IN4O4 B13721680 (2S,3S,4R,5S)-2-(4-amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol

(2S,3S,4R,5S)-2-(4-amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol

Cat. No.: B13721680
M. Wt: 392.15 g/mol
InChI Key: WHSIXKUPQCKWBY-RYVZHVEOSA-N
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Description

The compound (2S,3S,4R,5S)-2-(4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a complex organic molecule with significant potential in various scientific fields. This compound features a pyrrolo[2,3-d]pyrimidine core, which is a bicyclic structure containing nitrogen atoms, and is substituted with an amino group and an iodine atom. The tetrahydrofuran ring is substituted with hydroxymethyl and diol groups, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S,4R,5S)-2-(4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrrolo[2,3-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the iodine atom: This is often done via an iodination reaction using reagents such as iodine or iodinating agents under controlled conditions.

    Substitution with the amino group: This step may involve nucleophilic substitution reactions.

    Formation of the tetrahydrofuran ring: This can be synthesized through cyclization reactions involving hydroxyl-containing precursors.

    Introduction of hydroxymethyl and diol groups: These functional groups can be introduced through selective oxidation and reduction reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl and diol groups can undergo oxidation reactions to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the pyrrolo[2,3-d]pyrimidine core.

    Substitution: The amino and iodine groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium azide for nucleophilic substitution or halogenating agents for electrophilic substitution.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of reduced derivatives of the pyrrolo[2,3-d]pyrimidine core.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry

This compound can be used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.

Biology

In biological research, this compound may be used as a probe to study biochemical pathways involving pyrrolo[2,3-d]pyrimidine derivatives.

Medicine

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (2S,3S,4R,5S)-2-(4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolo[2,3-d]pyrimidine core can mimic natural substrates or inhibitors, allowing it to modulate biochemical pathways. The amino and iodine groups may enhance binding affinity and specificity, while the hydroxymethyl and diol groups can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3S,4R,5S)-2-(4-amino-5-bromo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
  • (2S,3S,4R,5S)-2-(4-amino-5-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

Uniqueness

The presence of the iodine atom in (2S,3S,4R,5S)-2-(4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol distinguishes it from its bromine and chlorine analogs. Iodine can confer unique electronic and steric properties, potentially enhancing the compound’s reactivity and binding affinity in biochemical applications.

Properties

Molecular Formula

C11H13IN4O4

Molecular Weight

392.15 g/mol

IUPAC Name

(2S,3S,4R,5S)-2-(4-amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C11H13IN4O4/c12-4-1-16(10-6(4)9(13)14-3-15-10)11-8(19)7(18)5(2-17)20-11/h1,3,5,7-8,11,17-19H,2H2,(H2,13,14,15)/t5-,7-,8-,11-/m0/s1

InChI Key

WHSIXKUPQCKWBY-RYVZHVEOSA-N

Isomeric SMILES

C1=C(C2=C(N=CN=C2N1[C@@H]3[C@H]([C@H]([C@@H](O3)CO)O)O)N)I

Canonical SMILES

C1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)I

Origin of Product

United States

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